4-(1-Sulfamoylethyl)benzenesulfonamide
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Overview
Description
4-(1-Sulfamoylethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H12N2O4S2. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as antimicrobial agents .
Preparation Methods
The synthesis of 4-(1-Sulfamoylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. One common method includes the use of ammonium hydroxide as a base to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-(1-Sulfamoylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Sulfamoylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1-Sulfamoylethyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the enzyme’s normal function, leading to various biological effects. The compound binds to the active site of the enzyme, preventing the substrate from accessing it .
Comparison with Similar Compounds
Similar compounds to 4-(1-Sulfamoylethyl)benzenesulfonamide include other sulfonamides like sulfamethoxazole and sulfadiazine. These compounds share a similar sulfonamide functional group but differ in their side chains and specific applications. This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H12N2O4S2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-(1-sulfamoylethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-6(15(9,11)12)7-2-4-8(5-3-7)16(10,13)14/h2-6H,1H3,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
UJCQBYOPCJCWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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